molecular formula C14H10BrCl2NO3 B14530626 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-88-0

3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14530626
CAS No.: 62804-88-0
M. Wt: 391.0 g/mol
InChI Key: AKLIETVHZTXZMJ-UHFFFAOYSA-N
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Description

3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 3-bromophenol with 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl esters.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The bromophenyl and dichloropyridinyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]acetate: Similar structure but with an acetate group instead of a propanoate group.

    3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific combination of bromophenyl and dichloropyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62804-88-0

Molecular Formula

C14H10BrCl2NO3

Molecular Weight

391.0 g/mol

IUPAC Name

(3-bromophenyl) 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C14H10BrCl2NO3/c1-8(20-11-5-6-12(16)18-13(11)17)14(19)21-10-4-2-3-9(15)7-10/h2-8H,1H3

InChI Key

AKLIETVHZTXZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC(=CC=C1)Br)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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